molecular formula C7H9Cl2N B1582971 5-Chloro-2-methylaniline hydrochloride CAS No. 6259-42-3

5-Chloro-2-methylaniline hydrochloride

Cat. No. B1582971
CAS RN: 6259-42-3
M. Wt: 178.06 g/mol
InChI Key: BMZGSMUCRXYUGB-UHFFFAOYSA-N
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Description

5-Chloro-2-methylaniline hydrochloride (5-Cl-2-MAH) is an organic compound that is widely used in the synthesis of a variety of materials, including pharmaceuticals, dyes, and pigments. It is also used in a variety of laboratory experiments, such as in the synthesis of various compounds and in the determination of reaction kinetics. 5-Cl-2-MAH is a white crystalline solid, soluble in water, ethanol, and other organic solvents. It is a relatively inexpensive compound that is readily available from chemical suppliers.

Scientific Research Applications

Macromolecular Binding and Metabolism

Biochemical investigations have been conducted on the carcinogen 4-chloro-2-methylaniline, closely related to 5-chloro-2-methylaniline hydrochloride, focusing on its macromolecular binding and metabolism within the liver. Studies showed that radioactivity from labeled 4-chloro-2-methylaniline extensively binds to protein, DNA, and RNA of rat liver, suggesting significant biochemical interactions. Enzymatic activity in rat liver microsomes facilitated the irreversible binding of the compound to macromolecules, hinting at its potential biochemical implications and activation mechanisms. This research highlights the compound's metabolic pathways and interactions within biological systems, offering insights into its biochemical behavior and potential risks (Hill, Shih, & Struck, 1979).

Vibrational Spectroscopy Study

A comprehensive experimental and theoretical study on 2-chloro-5-methylaniline, a compound structurally similar to 5-chloro-2-methylaniline hydrochloride, was performed to understand its vibrational spectra. The research combined FT-IR and FT-Raman spectroscopy with advanced computational methods to elucidate the compound's structural and spectroscopic properties. This study provides valuable data on the vibrational frequencies and optimized geometric parameters, contributing to a deeper understanding of the compound's molecular characteristics and potential applications in scientific research (Karabacak, Karagöz, & Kurt, 2008).

Oxidative Chemical Polymerization

Research on the oxidative chemical polymerization of N-methylaniline, which shares a functional group with 5-chloro-2-methylaniline hydrochloride, explored the synthesis and characterization of resulting polymers. This study investigated the effects of various factors on polymerization and provided detailed characterizations of the polymers, including their conductive properties. The insights gained from this research could pave the way for developing new materials with potential applications in electronics and materials science (Sayyah & El-Salam, 2003).

Synthesis and Reactivity in Drug Development

The synthesis and reactivity of laquinimod, involving 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, demonstrate the compound's utility in drug development. The study outlined a high-yielding aminolysis reaction and proposed a mechanistic model explaining the compound's reactivity. This research underscores the potential of 5-chloro-2-methylaniline hydrochloride derivatives in synthesizing therapeutically relevant compounds (Jansson et al., 2006).

properties

IUPAC Name

5-chloro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGSMUCRXYUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064175
Record name 5-Chloro-2-methylaniline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylaniline hydrochloride

CAS RN

6259-42-3
Record name Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methylaniline hydrochloride
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Record name Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methylaniline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-o-toluidinium chloride
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Record name 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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